molecular formula C15H12N2O2 B8326600 (3-Cyanophenylamino)phenylacetic acid

(3-Cyanophenylamino)phenylacetic acid

Cat. No. B8326600
M. Wt: 252.27 g/mol
InChI Key: FUNUJDZZQPJOED-UHFFFAOYSA-N
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Patent
US07273867B2

Procedure details

50 ml of 1 N sodium hydroxide solution are added to a solution of 9.5 g (35.6 mmol) of methyl (3-cyanophenylamino)-2-phenylacetate in 150 ml of methanol, and the mixture is stirred at room temperature for 21 hours. The reaction mixture is evaporated, the residue is acidified to pH 1 using 25% HCl, and the resultant precipitate is filtered off, giving (3-cyanophenylamino)-2-phenylacetic acid as colourless crystals of m.p. 159-162°.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
methyl (3-cyanophenylamino)-2-phenylacetate
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([C:5]1[CH:6]=[C:7]([NH:11][CH:12]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:13]([O:15]C)=[O:14])[CH:8]=[CH:9][CH:10]=1)#[N:4]>CO>[C:3]([C:5]1[CH:6]=[C:7]([NH:11][CH:12]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:13]([OH:15])=[O:14])[CH:8]=[CH:9][CH:10]=1)#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
methyl (3-cyanophenylamino)-2-phenylacetate
Quantity
9.5 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)NC(C(=O)OC)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
FILTRATION
Type
FILTRATION
Details
the resultant precipitate is filtered off

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)NC(C(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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